molecular formula C16H17NO4 B2864448 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid CAS No. 32667-87-1

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid

Cat. No.: B2864448
CAS No.: 32667-87-1
M. Wt: 287.315
InChI Key: ORTZLWFRPRPTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is a complex organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.32 g/mol . This compound is characterized by the presence of a naphthalene ring, an acetamido group, and a hydroxybutanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalen-1-yl acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-yl acetamide.

    Hydroxylation: The naphthalen-1-yl acetamide is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

    Butanoic acid formation:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)15(16(20)21)17-14(19)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,15,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTZLWFRPRPTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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